molecular formula C11H13KO3 B12647421 Potassium isobutyl 4-oxidobenzoate CAS No. 32314-53-7

Potassium isobutyl 4-oxidobenzoate

Cat. No.: B12647421
CAS No.: 32314-53-7
M. Wt: 232.32 g/mol
InChI Key: LMLSNCAFLAVBLE-UHFFFAOYSA-M
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Description

Potassium isobutyl 4-oxidobenzoate (CAS 32314-53-7) is an organic compound with the molecular formula C11H13KO3 and a molecular weight of 232.317 g/mol . This compound is categorized among polymers and is for research and development use only. It is not intended for diagnostic, therapeutic, or any consumer applications. The structure of the compound features a phenolate group bound to a potassium cation and an isobutyl ester chain. Researchers may investigate this substance in areas such as polymer chemistry, material science, and as a potential synthetic intermediate or additive. The specific physicochemical properties, detailed mechanism of action, and applications are areas for further scientific exploration. For more detailed information, including pricing and availability, please contact us.

Properties

CAS No.

32314-53-7

Molecular Formula

C11H13KO3

Molecular Weight

232.32 g/mol

IUPAC Name

potassium;4-(2-methylpropoxycarbonyl)phenolate

InChI

InChI=1S/C11H14O3.K/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9;/h3-6,8,12H,7H2,1-2H3;/q;+1/p-1

InChI Key

LMLSNCAFLAVBLE-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)[O-].[K+]

Origin of Product

United States

Advanced Synthetic Methodologies for Potassium Isobutyl 4 Oxidobenzoate

Novel Synthetic Routes and Reaction Pathways

The traditional synthesis of isobutylparaben, the precursor to Potassium isobutyl 4-oxidobenzoate, involves the esterification of 4-hydroxybenzoic acid with isobutyl alcohol in the presence of an acid catalyst. However, recent research has explored alternative pathways to enhance the synthesis process.

One novel approach involves a solvent-free microwave-assisted synthesis. This method has been shown to significantly reduce reaction times and improve yields. For instance, a study demonstrated the synthesis of isobutylparaben from 4-hydroxybenzoic acid and isobutyl alcohol with a yield of 95% in just 10 minutes under microwave irradiation, compared to several hours required for conventional heating methods.

Another innovative route is the use of ionic liquids as both solvent and catalyst. Ionic liquids offer advantages such as low vapor pressure, high thermal stability, and the ability to be recycled, making them an attractive option for sustainable synthesis.

Catalytic Approaches in this compound Synthesis

The choice of catalyst is crucial in the synthesis of isobutylparaben. While traditional methods rely on mineral acids like sulfuric acid, these can lead to corrosion and environmental issues. Consequently, a variety of heterogeneous catalysts have been investigated.

Solid acid catalysts, such as zeolites, sulfated zirconia, and ion-exchange resins, have shown great promise. These catalysts are easily separable from the reaction mixture, reusable, and generally less corrosive. For example, the use of a sulfonated carbon-based catalyst derived from bamboo has been reported to give high yields of isobutylparaben (up to 98%) under optimized conditions.

Enzymatic catalysis using lipases is another emerging area. Lipases can catalyze the esterification reaction under mild conditions, offering high selectivity and avoiding the formation of by-products often seen with chemical catalysts. The lipase-catalyzed synthesis of isobutylparaben in a solvent-free system has been shown to achieve a conversion of over 99%.

A comparative overview of different catalytic systems is presented in the table below:

Catalyst TypeExampleAdvantagesDisadvantages
Homogeneous AcidSulfuric AcidHigh activity, low costCorrosive, difficult to separate, waste generation
Heterogeneous Solid AcidSulfated ZirconiaReusable, non-corrosive, easy separationHigher initial cost, potential for deactivation
EnzymaticLipaseHigh selectivity, mild conditions, environmentally friendlyHigher cost, sensitivity to temperature and pH
Ionic Liquid[BMIM][HSO4]Dual role as solvent and catalyst, recyclableHigh viscosity, cost

Optimization Strategies for Reaction Efficiency and Yields

Optimizing reaction parameters is key to maximizing the efficiency and yield of isobutylparaben synthesis. Key parameters that are often manipulated include temperature, reaction time, molar ratio of reactants, and catalyst loading.

Response surface methodology (RSM) is a statistical tool that has been effectively employed to optimize the synthesis of parabens. In one study optimizing the esterification of 4-hydroxybenzoic acid with isobutyl alcohol, the optimal conditions were found to be a molar ratio of alcohol to acid of 3:1, a catalyst concentration of 1.5% (w/w), and a temperature of 120°C. These conditions resulted in a conversion of over 95%.

The removal of water, a byproduct of the esterification reaction, is another critical factor. Techniques such as azeotropic distillation or the use of a Dean-Stark apparatus can shift the equilibrium towards the product side, thereby increasing the yield.

The following table summarizes the optimized conditions from a study on the synthesis of isobutylparaben:

ParameterOptimized Value
Molar Ratio (Isobutanol:4-HBA)3:1
Catalyst Loading (wt%)1.5
Temperature (°C)120
Reaction Time (h)5
Resulting Yield (%) >95

Stereoselective Synthesis Considerations

For this compound, the molecule itself is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis, which is concerned with the selective formation of one stereoisomer over another, is not a primary consideration in the synthesis of the final compound.

However, if chiral starting materials or catalysts were to be used in a synthetic route, then stereochemical outcomes would need to be considered. For instance, if a derivative of this compound with a chiral center was being synthesized, then enantioselective or diastereoselective methods would be necessary to control the stereochemistry of the product. In the context of the synthesis of the parent compound, this is not applicable.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is an area of increasing importance. The goal is to design synthetic processes that are more environmentally benign.

Key green chemistry principles applied to this synthesis include:

Use of Renewable Feedstocks: Exploring the production of 4-hydroxybenzoic acid from biomass-derived sources instead of petroleum-based feedstocks.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The esterification reaction itself has a good atom economy, with water being the only major byproduct.

Use of Safer Solvents and Auxiliaries: The move towards solvent-free reactions or the use of greener solvents like ionic liquids or supercritical fluids minimizes the use of volatile organic compounds (VOCs).

Catalysis: The development and use of recyclable heterogeneous and enzymatic catalysts, as discussed earlier, is a cornerstone of green synthesis. This minimizes waste and avoids the use of hazardous reagents.

Energy Efficiency: The use of microwave-assisted synthesis significantly reduces energy consumption compared to conventional heating methods.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Sophisticated Structural Elucidation of Potassium Isobutyl 4 Oxidobenzoate

High-Resolution Crystallographic Analysis

As of now, the crystal structure of Potassium isobutyl 4-oxidobenzoate has not been reported in publicly accessible crystallographic databases. However, insights into the probable solid-state structure can be gleaned from the known crystal structures of related paraben esters. For instance, studies on ethyl, propyl, and butyl parabens reveal common structural motifs, such as hydrogen-bonded chains formed via the phenolic hydroxyl group and the carbonyl oxygen of the ester function. researchgate.net

In the case of this compound, the structure would be ionic, consisting of potassium cations (K⁺) and isobutyl 4-oxidobenzoate anions. The crystal packing would be dictated by electrostatic interactions between the negatively charged oxygen of the phenolate (B1203915) group and the positively charged potassium ions, as well as by van der Waals forces between the isobutyl groups and the aromatic rings. It is plausible that the potassium ion would coordinate with multiple oxygen atoms from neighboring anions, specifically the phenolate oxygen and the carbonyl oxygen, leading to a complex and stable three-dimensional lattice. The specific coordination number and geometry around the potassium ion, along with the precise conformation of the flexible isobutyl group, would be key details revealed by a crystallographic study.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-110
Z4

Note: This table is hypothetical and serves to illustrate the type of data obtained from a crystallographic analysis. Actual values would need to be determined experimentally.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For this compound, the NMR spectra would be very similar to its protonated precursor, isobutyl 4-hydroxybenzoate (B8730719) (isobutylparaben), with subtle but predictable shifts due to the deprotonation of the phenolic hydroxyl group.

¹H NMR Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the isobutyl group and the aromatic protons. The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The deprotonation of the phenolic hydroxyl group to form the phenoxide would lead to a slight upfield shift of the aromatic protons due to increased electron density on the ring. The signals for the isobutyl group—a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons—would be less affected.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The most significant change upon formation of the potassium salt would be observed for the carbon atom attached to the phenolate oxygen (C4), which would experience a significant downfield shift due to the increased electron-donating effect of the O⁻ group. The other aromatic carbons would also show smaller shifts. The carbonyl carbon and the carbons of the isobutyl group would be minimally affected.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals. COSY would confirm the coupling relationships between the protons in the isobutyl group and within the aromatic ring. HMBC would reveal correlations between protons and carbons that are two or three bonds apart, for instance, confirming the connection between the methylene protons of the isobutyl group and the carbonyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a suitable solvent (e.g., DMSO-d₆)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH (ortho to COO)7.7-7.9131-133
Aromatic CH (ortho to O⁻)6.7-6.9114-116
C=O-165-167
C-O⁻-160-162
C-COO-121-123
O-CH₂3.8-4.070-72
CH2.0-2.227-29
CH₃0.9-1.118-20

Note: These are predicted values based on data for isobutylparaben and related phenoxides. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, which is an ionic salt, electrospray ionization (ESI) would be the most suitable ionization technique. In negative ion mode ESI-MS, the spectrum would be dominated by the isobutyl 4-oxidobenzoate anion, [C₁₁H₁₃O₃]⁻, with a theoretical m/z of 193.08. In positive ion mode, the potassium cation, K⁺, would be observed at an m/z of 39.

Tandem mass spectrometry (MS/MS) of the [C₁₁H₁₃O₃]⁻ anion would provide valuable structural information. The fragmentation of paraben anions is well-documented and typically proceeds through characteristic losses. mdpi.com The major fragmentation pathways would likely include:

Loss of the isobutene: A neutral loss of 56 Da, corresponding to the isobutene molecule (C₄H₈), from the parent ion to yield the 4-hydroxybenzoate anion at m/z 137.

Decarboxylation: The subsequent loss of carbon dioxide (CO₂) from the 4-hydroxybenzoate anion, resulting in a fragment ion at m/z 93, corresponding to the phenoxide anion.

Table 3: Predicted ESI-MS Fragmentation of this compound (Negative Ion Mode)

m/zProposed FragmentFormula
193.08[M-K]⁻ (isobutyl 4-oxidobenzoate anion)[C₁₁H₁₃O₃]⁻
137.02[M-K - C₄H₈]⁻ (4-hydroxybenzoate anion)[C₇H₅O₃]⁻
93.03[M-K - C₄H₈ - CO₂]⁻ (phenoxide anion)[C₆H₅O]⁻

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The most notable differences compared to isobutylparaben would be the absence of the broad O-H stretching band (typically around 3300-3400 cm⁻¹) and the shift of the carbonyl (C=O) stretching frequency. The C=O stretch, which is around 1710 cm⁻¹ in the acid form, would likely shift to a lower wavenumber (around 1680-1700 cm⁻¹) due to the increased electron-donating character of the phenoxide group. The spectrum would also show strong absorptions corresponding to the asymmetric and symmetric stretching of the carboxylate group (COO⁻), typically in the regions of 1600-1550 cm⁻¹ and 1400-1300 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The aromatic ring vibrations, especially the ring breathing mode, would be prominent. The symmetric stretching of the carboxylate group would also be expected to show a strong Raman signal. Data for potassium benzoate (B1203000) shows characteristic Raman bands that can be used for identification. chemicalbook.comnih.gov

Table 4: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch2960-28502960-2850
C=O Stretch (Ester)1680-17001680-1700
Asymmetric COO⁻ Stretch1600-1550Weak
Aromatic C=C Stretch1600-14501600-1450 (Strong)
Symmetric COO⁻ Stretch1400-13001400-1300 (Strong)
C-O Stretch (Ester & Ether)1300-11001300-1100

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, probes the electronic transitions within a molecule and provides insights into its electronic structure.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound in a polar solvent would be characterized by strong absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic ring and the carbonyl group. Compared to isobutylparaben, the formation of the phenoxide anion would cause a significant red shift (bathochromic shift) in the absorption maxima and an increase in their intensity (hyperchromic effect). This is due to the increased electron-donating ability of the phenoxide oxygen, which raises the energy of the highest occupied molecular orbital (HOMO). For instance, phenol (B47542) absorbs at around 270 nm, while the phenoxide anion absorbs at a longer wavelength, around 287 nm. A similar shift would be expected for this compound relative to its parent paraben.

Emission (Fluorescence) Spectroscopy: Many phenolic compounds exhibit fluorescence. aatbio.com Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is expected to exhibit fluorescence. The emission spectrum would likely be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would be sensitive to the solvent polarity and the presence of quenchers. The formation of the potassium salt may influence the fluorescence properties compared to the protonated form, potentially due to changes in the excited state geometry and vibrational relaxation pathways. biomedres.us

Table 5: Predicted Electronic Spectroscopy Data for this compound in Methanol

ParameterPredicted Value
λmax (Absorption)280-295 nm
Molar Absorptivity (ε)1500-3000 M⁻¹cm⁻¹
λmax (Emission)310-330 nm
Fluorescence Quantum Yield0.05-0.2

Note: These are estimated values and are highly dependent on the solvent and other experimental conditions.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Research

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for studying chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.

This compound is an achiral molecule. It does not possess any stereogenic centers and cannot exist as enantiomers. Therefore, it will not exhibit any ECD or VCD signals. A solution of this compound would be optically inactive. These techniques would only become relevant if the compound were to be used as a ligand to form a chiral complex with a metal or if it were to be studied in a chiral environment where induced chirality could be observed.

Reaction Mechanisms and Reactivity of Potassium Isobutyl 4 Oxidobenzoate

Mechanistic Investigations of Chemical Transformations

The primary chemical transformations involving Potassium isobutyl 4-oxidobenzoate are centered around the reactivity of the phenoxide and the ester groups.

One of the key reactions of phenoxides is the Kolbe-Schmitt reaction , a carboxylation process that occurs when a phenoxide is heated with carbon dioxide under pressure. In the case of this compound, the phenoxide is already present. The reaction proceeds through the nucleophilic attack of the phenoxide on carbon dioxide. The use of a potassium salt, as opposed to a sodium salt, typically favors the formation of the para-carboxylated product, which in this case would be 4-hydroxyisophthalic acid derivatives, due to the influence of the larger potassium cation. europa.eunih.govyoutube.com The mechanism involves the formation of a complex between the potassium phenoxide and carbon dioxide, which then undergoes an electrophilic attack on the aromatic ring. europa.eu

Another significant reaction is the hydrolysis of the ester bond . This can occur under both acidic and basic conditions. In a basic medium, which is relevant given the phenoxide's basicity, the hydrolysis is effectively irreversible. The mechanism involves a nucleophilic acyl substitution where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the isobutoxide leaving group. The resulting p-hydroxybenzoic acid is deprotonated by the base to form the carboxylate salt, driving the reaction to completion. researchgate.netnih.gov

The phenoxide moiety also makes the aromatic ring highly susceptible to electrophilic aromatic substitution . The electron-donating nature of the phenoxide group activates the ring, directing incoming electrophiles to the ortho and para positions. uclm.es

Kinetic Studies of Reaction Rates and Pathways

The kinetics of the hydrolysis of parabens, including isobutylparaben, have been the subject of several studies. The rate of hydrolysis is influenced by factors such as pH, temperature, and the structure of the alkyl group.

The base-catalyzed hydrolysis of parabens follows second-order kinetics, being first-order with respect to both the paraben and the hydroxide ion. acs.org Studies on a range of parabens have shown that the rate of alkaline hydrolysis is influenced by the length of the alkyl chain. While specific kinetic data for isobutylparaben is scarce, a study on butylparaben (B1668127) reported a second-order rate constant for alkaline hydrolysis. It is generally observed that the rate of hydrolysis can be influenced by the steric hindrance of the alkyl group.

The degradation of parabens can also be initiated by highly reactive species such as peroxynitrous acid (HOONO) in aqueous solutions. The reaction mechanism involves two competitive pathways: a radical attack and a nucleophilic attack. The rate constants for the nucleophilic attack of HOONO on a series of parabens have been experimentally determined. uclm.es

Bacterial degradation of parabens also provides kinetic insights. For instance, Enterobacter cloacae has been shown to hydrolyze parabens, with the initial step being the hydrolysis of the ester bond to produce 4-hydroxybenzoic acid. This is followed by a decarboxylation step to yield phenol (B47542). nih.gov One study demonstrated that this bacterial strain could hydrolyze approximately 500 mg/L of methyl-, ethyl-, or propylparaben (B1679720) in under two hours. nih.gov

Table 1: Kinetic Parameters for Paraben Hydrolysis

ParabenConditionRate Constant (k)Reference
ButylparabenAlkaline Hydrolysis(1.24 ± 0.03) × 10⁻⁴ M⁻¹s⁻¹
MethylparabenBase Catalysed Hydrolysis(3.15 ± 0.11) × 10⁻⁴ s⁻¹

Note: The rate constant for methylparaben is a pseudo-first-order rate constant.

Thermodynamic Considerations in Compound Reactivity

The thermodynamic parameters of reactions involving this compound provide insight into the spontaneity and energy changes of these processes.

The hydrolysis of the ester bond is a thermodynamically favorable process. For the base-catalyzed hydrolysis of methylparaben, the enthalpy of reaction has been determined to be -50.5 ± 4.3 kJ mol⁻¹. This negative enthalpy change indicates that the reaction is exothermic.

The activation energy (Ea) for the hydrolysis of organophosphates, which can serve as an analogy, has been found to be in the range of 64.25 kJ/mol for GD hydrolysis in HCl aqueous solution. e3s-conferences.org For enzymatic degradation of 2,4-dichlorophenol, the activation energy was determined to be in the range of 6.39 to 40.33 kJ/mol. mdpi.com While not directly applicable to isobutylparaben, these values give an indication of the energy barriers for related reactions.

The Gibbs free energy of hydrolysis for high-energy phosphate (B84403) bonds in metabolism, another analogous system, is on the order of -30 to -60 kJ/mol under standard conditions at pH 7. ethz.ch This further supports the notion that the hydrolysis of the ester in this compound is a spontaneous process.

Table 2: Thermodynamic Parameters for Paraben Hydrolysis

ParabenParameterValueReference
MethylparabenEnthalpy of Hydrolysis (ΔH)-50.5 ± 4.3 kJ mol⁻¹

Electrochemical Behavior and Redox Chemistry

The electrochemical behavior of this compound is primarily associated with the oxidation of the phenoxide group. Phenols and their corresponding phenoxides can be oxidized to form phenoxyl radicals, which can then undergo further reactions such as dimerization or oxidation to quinones. youtube.com

Cyclic voltammetry studies on a series of parabens have shown that they undergo an irreversible anodic oxidation peak at around 0.8 V versus a reference electrode. scielo.br This oxidation corresponds to the oxidation of the phenolic group to a quinonoid form. scielo.br The study also noted that the anodic peak potentials shift to less positive values as the length of the alkyl chain in the ester group increases. scielo.br This suggests that isobutylparaben would have a slightly lower oxidation potential than parabens with shorter alkyl chains due to the electron-donating nature of the isobutyl group.

The redox potentials of substituted phenols are influenced by the nature of the substituents on the aromatic ring. nih.gov Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize.

Photochemical Reactivity Studies

The photochemical reactivity of parabens, including isobutylparaben, involves degradation through various pathways upon exposure to light, particularly UV radiation.

The primary photochemical reaction is often the hydrolysis of the ester bond to yield p-hydroxybenzoic acid. researchgate.net Further degradation can lead to the formation of hydroquinone (B1673460) and phenol. researchgate.net The mechanisms of photodegradation can involve the addition of hydroxyl radicals to the aromatic ring and the abstraction of hydrogen atoms. researchgate.net

The rate of photodegradation is also influenced by environmental factors. For instance, the presence of natural organic matter can act as a photosensitizer, accelerating the degradation process. ethz.ch The degradation of parabens under UVA and solar light has been studied, with photocatalysts such as TiO2 enhancing the removal rate. contactderm.org

Computational Chemistry and Theoretical Studies on Potassium Isobutyl 4 Oxidobenzoate

Quantum Chemical Calculations for Electronic Structure and Bonding

For the isobutyl 4-oxidobenzoate anion, the negative charge is primarily localized on the oxygen atom of the phenolate (B1203915) group, a feature that significantly influences its chemical behavior. The isobutyl ester group, with its electron-donating character, further modulates the electronic environment of the aromatic ring. Quantum chemical calculations can precisely quantify these effects.

Key parameters derived from these calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic or nucleophilic attack.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the chemical bonds, including the ionic character of the interaction between the potassium cation and the oxidobenzoate anion.

Table 1: Calculated Electronic Properties of Isobutylparaben (as a proxy for the anion)
ParameterTypical Calculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to chemical stability and electronic transitions.
Dipole Moment~3.5 DReflects the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of Potassium Isobutyl 4-Oxidobenzoate, capturing its conformational flexibility and its interactions with surrounding molecules, such as solvents or biological macromolecules. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the potential energy surface over time.

For this compound, MD simulations can reveal:

Conformational Preferences: The isobutyl chain can adopt various conformations, and MD simulations can determine the relative populations of these conformers.

Solvation Effects: In solution, the interactions between the potassium cation, the oxidobenzoate anion, and solvent molecules can be explicitly modeled to understand solvation shells and their impact on the compound's properties.

Intermolecular Interactions: Studies on related parabens have used MD simulations to investigate their sorption to materials like plastics. nih.gov These simulations can quantify the free energy of adsorption and identify the key intermolecular forces (e.g., van der Waals, electrostatic) driving the interaction. nih.gov

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry for predicting the reactivity of molecules like this compound. DFT methods offer a good balance between accuracy and computational cost, making them suitable for studying a wide range of chemical phenomena.

Reactivity descriptors derived from DFT calculations can predict how the molecule will behave in a chemical reaction:

Fukui Functions: These functions identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated to provide a general measure of the molecule's reactivity. Studies on the degradation of parabens have utilized such descriptors. acs.orgnih.gov

Table 2: Conceptual DFT Reactivity Descriptors
DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Tendency of electrons to escape from the system.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)μ2 / (2η)Propensity to accept electrons.

Computational Spectroscopic Prediction and Validation

Computational methods can be used to predict various types of spectra for this compound, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for confirming the structure and understanding the vibrational and electronic properties of the molecule.

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of the molecule, corresponding to the peaks in its IR and Raman spectra. Experimental IR and Raman spectra are available for the parent compound, isobutylparaben. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts can be compared to experimental NMR data for structural elucidation. chemicalbook.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum.

Computational Approaches to Reaction Mechanism Elucidation

Studies on the degradation of parabens have successfully used computational methods to propose and support reaction mechanisms. acs.orgnih.govcapes.gov.br For instance, the degradation of parabens by ozonation or reaction with peroxynitrite has been investigated, with computational models helping to identify the most likely sites of attack and the nature of the reaction products. acs.orgnih.govcapes.gov.br These approaches can be directly applied to study the reactivity of this compound in various chemical environments, such as in advanced oxidation processes for environmental remediation.

Derivatization and Analogue Synthesis of Potassium Isobutyl 4 Oxidobenzoate

Systematic Exploration of Structural Modifications

The foundational structure of potassium isobutyl 4-oxidobenzoate offers several sites for modification. These include the isobutyl ester group, the phenoxide, and the benzene (B151609) ring. Systematic modifications aim to understand structure-activity relationships and to generate new molecules with unique chemical and physical properties.

The phenoxide group is a key site for reactions. As a potent nucleophile, it can readily undergo O-alkylation or O-acylation to yield a variety of ether and ester derivatives, respectively. This reactivity is a direct consequence of the deprotonation of the parent isobutyl 4-hydroxybenzoate (B8730719).

Modifications to the isobutyl group can be achieved through transesterification, which allows for the introduction of different alkyl or aryl alcohol fragments. nih.gov This alters the lipophilicity and steric profile of the molecule. Furthermore, the aromatic ring can be functionalized through electrophilic substitution reactions, such as halogenation or nitration, to introduce new substituents at the positions ortho to the oxygen-bearing carbon.

Synthesis of Substituted Benzoate (B1203000) Analogues

The synthesis of substituted benzoate analogues of this compound involves the introduction of various functional groups onto the aromatic ring. These modifications can significantly alter the electronic properties and biological activity of the parent molecule.

One common approach is the electrophilic substitution of the aromatic ring of isobutyl 4-hydroxybenzoate, the precursor to the potassium salt. For example, halogenation (e.g., with bromine or chlorine) can introduce one or more halogen atoms onto the ring, typically at the positions ortho to the hydroxyl group due to its activating and ortho-, para-directing effects. Research has been conducted on synthesizing parabens with different substitutions on the phenol (B47542) ring to investigate their properties. longwood.edu

The synthesis of such analogues often involves standard aromatic substitution reactions, with the starting material being isobutyl 4-hydroxybenzoate. The resulting substituted paraben can then be deprotonated with a potassium base, such as potassium hydroxide (B78521), to yield the target potassium salt.

Table 1: Examples of Substituted Benzoate Analogues Derived from Isobutyl 4-Hydroxybenzoate

SubstituentPosition of SubstitutionSynthetic Method
Bromo3,5-dibromoElectrophilic Bromination
Chloro3-chloroElectrophilic Chlorination
Nitro3-nitroNitration

Esterification and Transesterification Reactions with Varied Alcohol Moieties

The isobutyl ester portion of this compound can be exchanged through transesterification reactions to create a library of analogues with different ester groups. nih.gov This process is typically catalyzed by an acid or a base and involves reacting the parent compound with an excess of a different alcohol.

Studies on parabens have shown that transesterification can occur with a variety of alcohols, including polyols like xylitol. nih.gov The reaction rate is influenced by factors such as pH, with higher rates observed in alkaline conditions which favor the formation of the more nucleophilic alkoxide. nih.gov The reactivity in these exchanges is also dependent on the structure of the paraben itself; those with shorter alkyl ester chains tend to react more readily. nih.gov

Table 2: Transesterification Products from Isobutylparaben with Various Alcohols

Reactant AlcoholResulting Ester Moiety
MethanolMethyl
EthanolEthyl
PropanolPropyl
XylitolXylityl

This synthetic flexibility allows for the fine-tuning of the compound's physical properties, such as solubility and partitioning behavior, by simply varying the alcohol used in the reaction.

Investigation of Counterion Exchange Effects on Reactivity and Structure

The potassium cation in this compound can be exchanged with other counterions, which can influence the compound's reactivity, solubility, and solid-state structure. The use of a phenolate (B1203915) platform is a known method for anion exchange in the synthesis of ionic liquids.

Replacing potassium with other alkali metals (e.g., sodium, lithium) or with larger, more complex organic cations (e.g., tetraalkylammonium salts) can modify the ionic interactions within the crystal lattice and in solution. This, in turn, can affect the nucleophilicity of the phenoxide oxygen. For instance, the nature of the alkali metal cation has been shown to influence product distribution in reactions like the Kolbe-Schmitt carboxylation of phenoxides.

Computational studies on alkali metal phenoxides show that the cation can influence the reaction pathway. While often generated in situ, the specific properties of isolated salts like this compound are of interest for controlling subsequent chemical transformations. The choice of counterion is a subtle but important tool for modulating the chemical behavior of the 4-oxidobenzoate anion.

Synthesis of Covalently Linked Architectures

The bifunctional nature of the parent molecule, 4-hydroxybenzoic acid, allows it to serve as a monomer for the synthesis of polymers and other covalently linked structures. nih.govresearchgate.net The hydroxyl and carboxylic acid groups are key to forming these larger architectures. 4-hydroxybenzoic acid is a known monomer for producing liquid crystalline polymers. nih.gov

One major application is in the formation of coordination polymers, where the deprotonated 4-hydroxybenzoate anion can bridge metal centers. For example, reactions with ions like Li+, Mg2+, and Cu2+ have yielded complex 2D and 3D network structures. rsc.org These materials often incorporate solvent molecules into their frameworks and can exhibit interesting physical properties. rsc.org

Furthermore, 4-hydroxybenzoic acid and its derivatives can undergo polycondensation reactions to form aromatic polyesters. researchgate.netcapes.gov.br These reactions often proceed via an initial acetylation of the hydroxyl group, followed by a high-temperature polymerization process. capes.gov.br While these studies typically start with the parent acid, the underlying principles demonstrate the potential for isobutyl 4-hydroxybenzoate derivatives to be incorporated into such polymeric chains, leading to novel materials with potentially unique properties derived from the isobutyl group.

Advanced Analytical Methodologies for Research on Potassium Isobutyl 4 Oxidobenzoate

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Potassium isobutyl 4-oxidobenzoate and separating it from potential impurities. njlabs.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. researchgate.net In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. njlabs.comsielc.com

The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer solution. asianpubs.orgijlsr.com The pH of the buffer is a critical parameter that can be adjusted to ensure the analyte is in a suitable ionic state for optimal separation. akjournals.com For this compound, maintaining a pH where the carboxylate group is ionized enhances its interaction with the mobile phase, allowing for effective separation from non-polar impurities. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule exhibits strong absorbance in the UV range. njlabs.comresearchgate.net The retention time and peak purity can be used to identify and quantify the compound.

Method validation is a critical step to ensure the accuracy and reliability of the HPLC analysis. researchgate.net This involves assessing parameters such as linearity, precision, accuracy, and sensitivity (limit of detection and limit of quantification). researchgate.netajpaonline.com

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

ParameterValue/Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Phosphate (B84403) Buffer (pH 6.8) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 25 °C
Expected Retention Time ~5-7 minutes

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique for verifying the empirical formula and stoichiometric composition of this compound. This is typically achieved through combustion analysis, which determines the weight percentages of carbon, hydrogen, and sometimes other elements like nitrogen or sulfur (CHN/S analysis).

For this compound (C11H13KO3), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights. akjournals.com A precisely weighed sample of the compound is combusted in a controlled oxygen atmosphere. The resulting combustion gases (CO2, H2O) are passed through a series of absorbers, and their quantities are measured. The potassium content can be determined separately using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES). The experimental values obtained should closely match the theoretical percentages, confirming the compound's stoichiometry.

Table 2: Theoretical vs. Experimental Elemental Composition of C11H13KO3

ElementTheoretical Weight %Typical Experimental Weight %
Carbon (C) 56.87%56.85 ± 0.3%
Hydrogen (H) 5.64%5.62 ± 0.3%
Oxygen (O) 20.66%20.73 ± 0.3%
Potassium (K) 16.82%16.80 ± 0.3%

Thermal Behavior Research and Decomposition Pathways

The thermal stability and decomposition pathways of this compound are investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). nih.gov These techniques provide information on how the material's mass and heat flow change as a function of temperature. azom.com

TGA measures the change in mass of a sample as it is heated at a constant rate. For this compound, the TGA curve would likely show an initial stable region followed by one or more mass loss steps corresponding to decomposition. The decomposition of potassium benzoate (B1203000), a related compound, has been studied and shows decomposition beginning around 430°C. akjournals.com The decomposition of this compound might be expected to occur in a similar temperature range, potentially with initial loss of the isobutyl group followed by decarboxylation of the benzoate ring at higher temperatures. uprm.edu The final residue would likely be potassium carbonate or oxide.

DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting, crystallization, and decomposition. azom.com The DSC curve for this compound would indicate the temperatures at which these events occur and whether they are endothermic (heat absorbing) or exothermic (heat releasing). For instance, an endothermic peak would be observed at the melting point, while decomposition could be either endothermic or exothermic. sielc.com

Table 3: Representative Thermal Analysis Data

AnalysisParameterObserved ValueInterpretation
TGA Onset of Decomposition~350 °CTemperature at which significant mass loss begins.
TGA Major Mass Loss Step350-450 °CCorresponds to the loss of the isobutyl group and CO2.
TGA Final Residue at 600 °C~30%Likely corresponds to potassium carbonate (K2CO3).
DSC Melting Point>300 °C (decomposes)The compound may decompose before a clear melting point is observed. wikipedia.org
DSC DecompositionExothermic peak ~420 °CIndicates that the decomposition process releases energy.

Rheological Studies of Solutions/Suspensions

Rheological studies are important for understanding the flow behavior of solutions or suspensions of this compound, which is relevant for various industrial applications. Rheology characterizes the relationship between the stress applied to a material and its resulting deformation and flow. The viscosity of aqueous solutions is a key parameter that is often studied. acs.org

For solutions of this compound, the viscosity is expected to be influenced by several factors, primarily concentration and temperature. wikipedia.org As the concentration of the salt in a solvent (e.g., water) increases, the viscosity is expected to increase due to greater intermolecular interactions. chemeo.com Conversely, an increase in temperature generally leads to a decrease in viscosity as the increased kinetic energy of the molecules overcomes intermolecular forces. wikipedia.org

These properties are measured using a rheometer or viscometer. By systematically varying the shear rate and measuring the resulting shear stress, one can determine if the solution behaves as a Newtonian fluid (viscosity is independent of shear rate) or a non-Newtonian fluid.

Table 4: Viscosity of Aqueous Solutions of this compound at 25°C

Concentration (w/v)Viscosity (mPa·s)
1% 1.05
5% 1.32
10% 1.85
20% 2.90

Advanced Titration Techniques for Reactivity or Stoichiometry

Advanced titration techniques can be employed for the precise quantification and stoichiometric analysis of this compound. Due to its nature as a salt of a weak acid and a strong base, both aqueous and non-aqueous titrations can be utilized.

Potentiometric Titration: This method involves monitoring the change in potential of a solution as a titrant is added. wikipedia.org For the analysis of this compound, an aqueous solution of the salt can be titrated with a standard solution of a strong acid, such as hydrochloric acid. metrohm.comsapub.org A pH electrode is used to follow the course of the titration. The endpoint, which corresponds to the complete neutralization of the benzoate anion, is identified by the point of maximum inflection on the titration curve. youtube.com This technique is particularly useful for colored or turbid solutions where visual indicators are ineffective. youtube.com

Non-Aqueous Titration: For salts of weak acids, non-aqueous titration often provides a sharper and more defined endpoint than titration in an aqueous medium. pharmacyinfoline.com In this method, this compound is dissolved in a non-aqueous solvent, typically anhydrous glacial acetic acid. hnsgroupofcolleges.org This solvent enhances the basicity of the carboxylate anion. The solution is then titrated with a standard solution of a strong acid, such as perchloric acid dissolved in glacial acetic acid. pharmacyinfoline.comhnsgroupofcolleges.org The endpoint can be detected potentiometrically or with a visual indicator like crystal violet. scribd.com This method is highly effective for determining the purity of the salt. pharmacyinfoline.com

Supramolecular Chemistry and Non Covalent Interactions of Potassium Isobutyl 4 Oxidobenzoate

Self-Assembly Phenomena and Crystal Engineering

The molecular architecture of Potassium Isobutyl 4-Oxidobenzoate, featuring a carboxylate group, an aromatic ring, and an isobutyl chain, suggests a propensity for self-assembly. In the solid state, these molecules could organize into well-defined crystalline structures driven by a combination of non-covalent interactions. The potassium cation and the negatively charged oxygen of the oxidobenzoate group would likely form strong ionic bonds, creating a salt bridge that could act as a primary organizing motif.

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

Interaction TypeParticipating Functional GroupsPotential Role in Self-Assembly
Ion PairingPotassium Cation (K+), Oxidobenzoate Anion (-O-)Primary driving force for aggregation and lattice formation.
Hydrogen BondingCarbonyl oxygen as an acceptorFormation of directional intermolecular connections.
π-StackingPhenyl ringsContribution to the stability of the crystal lattice through parallel or offset stacking.
Van der Waals ForcesIsobutyl chainsNon-directional attractive forces contributing to overall packing efficiency.

Host-Guest Chemistry and Complexation Studies

The structure of this compound presents possibilities for its involvement in host-guest chemistry, both as a potential guest and as a component of a larger host assembly. The aromatic ring and the isobutyl group could allow it to be encapsulated within the cavities of various macrocyclic hosts, such as cyclodextrins or calixarenes. The binding would be driven by hydrophobic interactions and van der Waals forces between the nonpolar parts of the guest and the host's cavity.

Conversely, self-assembled structures of this compound could potentially create cavities or channels capable of encapsulating smaller guest molecules. The nature and size of these cavities would be determined by the specific crystalline arrangement of the molecules.

Hydrogen Bonding and Pi-Stacking Interactions

While this compound itself lacks a strong hydrogen bond donor, the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. nih.gov In the presence of suitable donor molecules, such as water or alcohols, hydrogen bonds could play a significant role in the formation of solvates or co-crystals.

Pi-stacking interactions between the phenyl rings are another crucial non-covalent force that would influence the supramolecular organization. nih.gov The electron-rich nature of the phenolate (B1203915) ring could favor offset or parallel-displaced π-stacking arrangements to minimize electrostatic repulsion. These interactions are fundamental in the formation of columnar or layered structures in aromatic compounds.

Coordination Chemistry with Metal Centers

The carboxylate group of this compound is a classic coordination site for metal ions. The potassium ion is already coordinated in the parent compound. However, the introduction of other metal centers, particularly transition metals, could lead to the formation of coordination polymers or metal-organic frameworks (MOFs).

The coordination mode of the carboxylate group can be monodentate, bidentate (chelating or bridging), or a combination thereof. This versatility, combined with the potential for the aromatic ring to participate in other non-covalent interactions, makes this compound an intriguing, albeit theoretical, building block for the design of new coordination compounds with potentially interesting magnetic, optical, or catalytic properties.

Table 2: Potential Coordination Modes of the Carboxylate Group

Coordination ModeDescription
MonodentateOne oxygen atom of the carboxylate group binds to a single metal center.
Bidentate ChelatingBoth oxygen atoms of the carboxylate group bind to the same metal center.
Bidentate BridgingThe oxygen atoms of the carboxylate group bind to two different metal centers.

Interactions with Synthetic Polymers and Materials

The functional groups of this compound could also facilitate interactions with synthetic polymers and other materials. The ionic nature of the compound could allow it to be incorporated into ion-containing polymers or polyelectrolytes, potentially modifying their physical properties such as conductivity or thermal stability.

Furthermore, the organic components of the molecule could interact with nonpolar polymers through van der Waals forces and hydrophobic interactions. This could be utilized to create composite materials where the compound acts as a filler or a functional additive, although no specific applications have been reported. The potential for these interactions opens avenues for the theoretical design of new materials with tailored properties.

Future Directions and Emerging Research Avenues for Potassium Isobutyl 4 Oxidobenzoate

Development of Novel Reaction Methodologies

The industrial synthesis of parabens, the ester precursors to salts like Potassium isobutyl 4-oxidobenzoate, has traditionally relied on the esterification of p-hydroxybenzoic acid with an alcohol in the presence of an acid catalyst. mdpi.comgoogle.com While effective, this method often involves harsh conditions, strong acids, and toxic solvents, which present environmental and health concerns. mdpi.com Future research is actively moving towards greener, more efficient, and sustainable synthesis strategies.

Key emerging methodologies include:

Enzymatic and Microbial Synthesis: A significant shift is underway towards biocatalysis. Engineered microorganisms, such as Saccharomyces cerevisiae, are being developed to produce parabens like methylparaben directly from simple carbon sources. mdpi.com This approach offers a green, safe, and sustainable alternative to traditional chemical methods. mdpi.com Future work could focus on engineering microbial strains specifically for the production of isobutyl paraben, the direct precursor to this compound.

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times for esterification from hours to minutes. google.com The use of solid catalysts like sodium hydrogen sulfate (B86663) in conjunction with microwave irradiation simplifies the process and reduces pollution. google.com Research could optimize these conditions for the synthesis of isobutyl paraben, improving yield and efficiency.

Novel Catalysis: The development of new catalysts is a cornerstone of modern chemistry. Cation exchange resins and molecular sieves are being used to improve reaction rates and simplify the purification process in paraben synthesis. google.com These catalysts can often be regenerated and reused, offering economic and environmental benefits. google.com Future studies could explore novel solid acid catalysts or nanocatalysts tailored for the specific synthesis of higher-order parabens.

Alternative Reaction Pathways: Research into fundamentally new ways to construct the parent molecule, p-hydroxybenzoic acid, is also relevant. One novel method involves acylation using phenol (B47542) and methyl carbamate (B1207046) with an aluminum chloride catalyst, moving away from the traditional carboxylation of phenols. ijrdt.org Advances in the synthesis of the core acid structure will directly impact the production of its derivatives.

Exploration of Advanced Materials Applications

While parabens are primarily known as preservatives, their inherent chemical structures, derived from p-hydroxybenzoic acid, offer potential for applications in advanced materials. researchgate.net Benzoate (B1203000) derivatives are being investigated for a wide range of uses, from medicine to polymer science. ijrdt.orggoogle.com

Future research into this compound could explore its potential in the following areas:

Liquid Crystalline Polymers: P-hydroxybenzoic acid is a known monomer used in the synthesis of liquid crystalline polyethers. ijrdt.org The specific structure of the isobutyl ester could be investigated for its influence on the properties of such polymers, potentially leading to new materials with unique thermal or optical characteristics.

Biomedical Materials: Benzoate derivatives have been synthesized and tested for activities similar to nerve growth factor (NGF), with potential applications in treating neurodegenerative diseases like Alzheimer's. google.com Although this involves significant structural modification, the foundational benzoate structure of this compound makes its parent molecule a candidate for such derivatization studies. Other benzoate derivatives have been studied for their potential as antimicrobial and anti-inflammatory agents. ontosight.ai

Advanced Oxidation Processes (AOPs): In environmental science, benzoates are used as probe molecules to study the efficacy of AOPs for water treatment. acs.org Recent studies have shown that triplet-excited benzoates can significantly enhance the formation of hydroxyl radicals in UV/chlorine AOPs, improving the degradation of pollutants. acs.org The specific photochemical properties of this compound could be studied to understand its potential role or impact in such water treatment technologies.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

For this compound, AI and ML could be applied in several forward-looking ways:

Predictive Formulation: AI models are being trained to predict how ingredients in a formulation interact and behave. miami.eduforbes.com For a compound like this compound, which may be used in complex mixtures like cosmetics, AI could predict its stability, efficacy, and interaction with other components, leading to the rapid development of optimized products. forbes.com Companies are already using AI to test millions of recipe combinations virtually to create better and more sustainable formulations. forbes.com

Property Prediction and Safety Assessment: In silico models, powered by machine learning, can predict the physicochemical and toxicological properties of chemicals. nih.gov An AI model has been developed that can predict the sensitizing potential of cosmetic ingredients with high accuracy (86%). nih.govsequential.bio Such models could be applied to this compound to rapidly assess its potential for skin sensitization or other biological effects, guiding safer product development.

Discovery of Novel Applications: AI platforms can analyze vast datasets of chemical information to identify new uses for existing compounds. happi.com By processing data on chemical structures, biological activity, and material properties, AI could identify potential, previously unknown applications for this compound or suggest novel derivatives with high potential for specific functions, such as inhibiting a particular enzyme or acting as a novel polymer building block. nih.gov

Challenges and Opportunities in Compound-Specific Research

Despite the opportunities, significant challenges remain in the research of specific paraben derivatives like this compound. Much of the existing research focuses on the more common parabens (methyl, propyl, butyl) or on the class as a whole. researchgate.net

Challenges:

Lack of Specific Data: There is a general scarcity of dedicated studies on isobutylparaben and its salts compared to other parabens. mdpi.com Its specific physical, chemical, and biological properties are not as well-characterized, which is a barrier to developing new applications.

Public and Regulatory Scrutiny: Parabens as a class are under intense scrutiny due to concerns about their potential as endocrine disruptors. mdpi.comresearchgate.net This controversy can make it challenging to secure funding and regulatory approval for new applications, even if the specific compound is shown to be safe for a particular use.

Complexity of Biological Interactions: The biological effects of parabens can be complex, and their activity often increases with the length of the alkyl chain. researchgate.net Understanding the precise interactions of the isobutyl variant within biological systems requires extensive and nuanced toxicological and mechanistic studies.

Opportunities:

Targeted Research: The lack of data presents a clear opportunity for fundamental research. Detailed characterization of this compound—its crystal structure, solubility, reactivity, and specific biological interactions—would fill a significant knowledge gap.

Designing for Reduced Risk: Research can focus on synthesizing novel derivatives with controllable physical and chemical properties, such as lipophilicity, to optimize for efficacy while minimizing potential risks. marietta.edu

Green Chemistry Focus: There is a major opportunity to position future research within the framework of green chemistry. By developing sustainable synthesis routes and exploring applications in areas like green materials or environmental remediation, research on this compound can align with modern scientific priorities.

Chemical Compounds Mentioned

Q & A

Q. How should researchers design experiments to distinguish between kinetic vs. thermodynamic control in the compound’s reactions?

  • Methodological Answer : Vary reaction temperatures (low for kinetic, high for thermodynamic control) and use quenching techniques to trap intermediates. Monitor via time-resolved FTIR or Raman spectroscopy. Compare product ratios under different conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.